10-Methoxycorynan-17-ol

Description

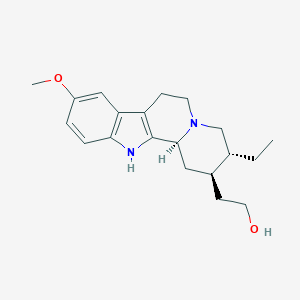

Structure

3D Structure

Properties

IUPAC Name |

2-[(2R,3R,12bS)-3-ethyl-9-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2/c1-3-13-12-22-8-6-16-17-11-15(24-2)4-5-18(17)21-20(16)19(22)10-14(13)7-9-23/h4-5,11,13-14,19,21,23H,3,6-10,12H2,1-2H3/t13-,14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSNHYUOZVVHPS-NJSLBKSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1CCO)NC4=C3C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1CCO)NC4=C3C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Phytochemical Investigations of 10 Methoxycorynan 17 Ol

Advanced Extraction and Isolation Methodologies for Plant-Derived 10-Methoxycorynan-17-ol

The extraction and isolation of natural products like this compound are foundational steps in phytochemical analysis. The choice of method significantly impacts the efficiency and purity of the obtained compound.

Solvent extraction is the most conventional and widely employed technique for obtaining alkaloids from plant matrices. In the case of the plants discussed, specific solvent extraction methods were utilized. For instance, an ethyl acetate (B1210297) extract of Abutilon indicum leaves was used for GC-MS analysis. nih.gov For Withania somnifera leaves, a 70% ethanol (B145695) solution was used for extraction via the soaking method before the sample was prepared for GC-MS and HPLC analyses. The powdered leaves were soaked for a period, and the resulting extract was filtered and prepared for analysis. Similarly, the isolation of compounds from W. somnifera fruits has involved successive extraction with solvents of increasing polarity, such as methylene (B1212753) chloride, ethyl acetate, and n-butanol.

These conventional methods, while effective, are often time-consuming and require significant volumes of organic solvents. Modern, advanced extraction techniques offer greener and more efficient alternatives. These include:

Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and sample, accelerating the extraction process.

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly CO2, as the extraction solvent. Adjusting pressure and temperature allows for high selectivity.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses conventional solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces solvent consumption.

Following extraction, chromatographic techniques are indispensable for the isolation and purification of the target compound. Gas Chromatography-Mass Spectrometry (GC-MS) has been the primary analytical tool for identifying this compound and its derivatives in the cited studies. nih.gov High-Performance Liquid Chromatography (HPLC) is another powerful tool used for the analysis and quantification of phytochemicals in plant extracts. The combination of these advanced extraction and analytical methods provides a robust platform for the comprehensive phytochemical investigation of this compound.

Extraction and Analysis Methods

| Plant Species | Extraction Solvent/Method | Analytical Method |

| Abutilon indicum | Ethyl acetate | GC-MS nih.gov |

| Withania somnifera | 70% Ethanol (Soaking) | GC-MS, HPLC |

| Withania somnifera | Successive extraction (light petroleum, ethanol, methylene chloride) | Column Chromatography |

Chromatographic Purification Strategies for Alkaloid Enrichment

The isolation and purification of alkaloids from crude plant extracts is a critical step for their structural elucidation and further investigation. Due to the low concentration of these compounds in plants, enrichment strategies are essential. nih.gov

A common initial step involves an acid-base extraction. The plant material is typically extracted with a solvent, and the resulting extract is partitioned between an acidic aqueous solution and an organic solvent. The basic nature of most alkaloids means they will form salts and move into the aqueous layer, separating them from neutral and acidic compounds. The pH of the aqueous layer is then adjusted to be basic, and the alkaloids are back-extracted into an organic solvent. msbchem.com

Chromatography is the cornerstone of purification. jsmcentral.org Various chromatographic methods are employed to separate alkaloids from the enriched extract:

Column Chromatography: This is a fundamental technique for the preparative separation of compounds. jocpr.commdpi.com The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. column-chromatography.comjocpr.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the compounds to the stationary phase; less polar compounds typically elute faster than more polar compounds. column-chromatography.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique used for both analytical and preparative-scale purification. lifeasible.comjsmcentral.org It utilizes high pressure to pass the solvent through a column containing a stationary phase of very small particle size, leading to high-resolution separations. lifeasible.com Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase, is frequently used for alkaloid purification. jocpr.com

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thus preventing the irreversible adsorption of samples. mdpi.com It is particularly useful for separating polar compounds and has been successfully applied to the purification of alkaloids. mdpi.com

The selection of the appropriate chromatographic technique, or a combination thereof, depends on the specific properties of the target alkaloid and the complexity of the extract. lifeasible.commdpi.com

Phytochemical Profiling Techniques for Complex Plant Extracts

Preliminary phytochemical screening often involves simple colorimetric tests to detect the presence of major classes of secondary metabolites, including alkaloids, flavonoids, tannins, and phenols. nih.govphytopharmajournal.com

For a detailed and quantitative analysis, hyphenated analytical techniques are the methods of choice:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. mdpi.com The plant extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, which provides information on their molecular weight and fragmentation pattern, allowing for their identification by comparing the data with spectral libraries. mdpi.comfrontiersin.orgijoear.com GC-MS has been instrumental in identifying this compound in plant extracts. creative-proteomics.com

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a Diode-Array Detector (DAD) or a mass spectrometer (LC-MS), is a powerful tool for profiling non-volatile compounds. revistadechimie.rophytojournal.com It separates compounds based on their polarity and interaction with the column. HPLC analysis can provide quantitative information about the identified phytochemicals, such as phenolic acids and flavonoids, within an extract. nih.govmdpi.com

Together, these profiling techniques provide a detailed chemical snapshot of a plant extract, revealing the presence of specific alkaloids like this compound within a complex mixture of other natural products. frontiersin.orgphytojournal.com

Biosynthetic Pathways and Enzymatic Mechanisms of Corynan Alkaloids

Proposed Biosynthetic Routes to the Corynan (B1235769) Alkaloid Skeleton

The construction of the fundamental corynan alkaloid skeleton is a multi-step process that merges products from two major primary metabolic pathways: the shikimate pathway and the methylerythritol phosphate (B84403) (MEP) pathway. cabidigitallibrary.org

Formation of Precursors : The shikimate pathway provides the amino acid tryptophan, which is decarboxylated by the enzyme tryptophan decarboxylase (TDC) to yield tryptamine (B22526). cabidigitallibrary.org Concurrently, the MEP pathway produces the monoterpenoid secologanin (B1681713). mdpi.com

The Central Role of Strictosidine (B192452) : The indole (B1671886) moiety of tryptamine and the terpenoid secologanin are condensed in a Pictet-Spengler reaction catalyzed by strictosidine synthase (STR). mdpi.comresearchgate.net This reaction forms strictosidine, the universal precursor for all monoterpene indole alkaloids. researchgate.netresearchgate.net

Formation of the Corynan Skeleton : Strictosidine undergoes deglycosylation by strictosidine β-glucosidase (SGD), leading to a highly reactive aglycone. This intermediate can cyclize to form various alkaloid skeletons. For corynan-type alkaloids, the pathway proceeds through intermediates to form geissoschizine, a key branch-point compound with the characteristic corynan framework. dntb.gov.ua From geissoschizine and other corynan intermediates, a series of tailoring reactions, including reductions, oxidations, and methylations, generate the vast diversity of corynan alkaloids.

The proposed final steps to yield 10-Methoxycorynan-17-ol would involve the modification of a corynan precursor. This likely entails a hydroxylation at the C-10 position of the indole ring, followed by methylation to create the methoxy (B1213986) group, and a reduction to form the alcohol at C-17.

Identification and Characterization of Key Enzymes Involved in this compound Biosynthesis

The biosynthesis of a complex MIA like this compound is orchestrated by a series of specialized enzymes. While the specific enzymes for this compound have not been isolated, their functions can be predicted based on well-characterized enzymes from other MIA pathways, such as those in Catharanthus roseus and Tabernanthe iboga.

Cytochrome P450 Monooxygenases (CYPs) : These enzymes are crucial for the extensive oxidative modifications that diversify MIA scaffolds. In the proposed biosynthesis of this compound, a CYP enzyme is hypothesized to catalyze the hydroxylation of the corynan skeleton at the C-10 position. This is a common step in the biosynthesis of many alkaloids. For instance, in the biosynthesis of the anti-addictive alkaloid ibogaine (B1199331), a cytochrome P450, ibogamine (B1202276) 10-hydroxylase (I10H), performs a similar hydroxylation. nih.gov

O-Methyltransferases (OMTs) : Following hydroxylation, the hydroxyl group at C-10 is likely methylated by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase to form the final methoxy group. Several OMTs involved in the terminal steps of alkaloid biosynthesis have been identified. frontiersin.org The final step in ibogaine biosynthesis is catalyzed by noribogaine-10-O-methyltransferase (N10OMT). nih.gov It is highly probable that a homologous OMT is responsible for the C-10 methoxylation in the pathway leading to this compound.

Reductases/Dehydrogenases : The formation of the C-17 alcohol (ol) group requires the reduction of a corresponding carbonyl or aldehyde group. This reaction is typically catalyzed by an NADPH-dependent reductase or dehydrogenase.

The table below summarizes the key enzyme families likely involved in the biosynthesis of this compound.

| Enzyme Class | Proposed Function in this compound Biosynthesis | General Precursors/Cofactors |

| Tryptophan Decarboxylase (TDC) | Converts tryptophan to tryptamine | Tryptophan, Pyridoxal phosphate |

| Strictosidine Synthase (STR) | Condenses tryptamine and secologanin to form strictosidine | Tryptamine, Secologanin |

| Strictosidine β-Glucosidase (SGD) | Removes glucose from strictosidine to form the reactive aglycone | Strictosidine, H₂O |

| Cytochrome P450 Monooxygenase (CYP) | Catalyzes hydroxylation at the C-10 position of the indole ring | Corynan intermediate, O₂, NADPH |

| O-Methyltransferase (OMT) | Methylates the C-10 hydroxyl group to form a methoxy group | 10-hydroxycorynan intermediate, SAM |

| Reductase/Dehydrogenase | Reduces a carbonyl at the C-17 position to an alcohol | C-17 carbonyl precursor, NADPH |

This table is based on established monoterpene indole alkaloid biosynthetic pathways.

Molecular and Genetic Basis of Biosynthetic Gene Clusters in Producing Organisms

In plants, the genes encoding the enzymes for a specific specialized metabolic pathway are often physically linked on a chromosome, forming a biosynthetic gene cluster (BGC). biorxiv.orgnih.gov This genomic organization is evolutionarily advantageous as it facilitates the co-inheritance and co-regulation of all the necessary genes for producing a particular compound. nih.gov

The biosynthesis of MIAs is a prime example of this phenomenon. BGCs for various alkaloids have been discovered in several plant species, including those for noscapine (B1679977) in poppy and for vinblastine (B1199706) in Catharanthus roseus. biorxiv.orgnih.gov These clusters can contain genes for pathway enzymes (e.g., synthases, oxidases, methyltransferases) as well as transporters and transcription factors that regulate the pathway. biorxiv.org

While the specific BGC for this compound has not been identified, it is highly likely that its biosynthetic genes are organized in a similar cluster in producing organisms like Abutilon indicum or Tagetes lucida. austinpublishinggroup.comtandfonline.com Research in related Apocynaceae species has uncovered ancient gene clusters that initiate MIA biosynthesis and control key stereochemical outcomes, suggesting a conserved evolutionary strategy for assembling these complex pathways. biorxiv.orgbiorxiv.org The discovery of such a cluster would be a critical step in fully elucidating the biosynthesis of this compound and enabling its biotechnological production.

| Organism | Associated Alkaloid Class | Key Features of Gene Cluster |

| Papaver somniferum (Opium Poppy) | Benzylisoquinoline Alkaloids (Noscapine) | Contains ten genes required to produce noscapine from the precursor (S)-scoulerine. nih.gov |

| Avena strigosa (Oat) | Triterpenes (Avenacins) | A complete 12-gene cluster responsible for the entire avenacin pathway. nih.gov |

| Catharanthus roseus (Madagascar Periwinkle) | Monoterpene Indole Alkaloids | Contains multiple clusters and loci involved in the long pathway to vinblastine, including a three-gene cluster with TDC and STR. biorxiv.org |

| Rauvolfia tetraphylla | Monoterpene Indole Alkaloids (Reserpine) | Contains homologous gene clusters to those in C. roseus, involved in key oxidation and reduction steps that determine the alkaloid scaffold. biorxiv.orgbiorxiv.org |

This table provides examples of known biosynthetic gene clusters in plants for specialized metabolites.

Biotechnological Approaches for Enhanced Production of this compound

The low abundance of many valuable MIAs in their native plants has driven the development of biotechnological strategies to enhance their production. mdpi.com These approaches, largely developed for well-known alkaloids like vinblastine and ajmalicine (B1678821), could be adapted for this compound once its biosynthetic genes are identified.

Metabolic Engineering in Heterologous Hosts : Saccharomyces cerevisiae (baker's yeast) has emerged as a powerful platform for producing plant natural products. researchgate.netresearchgate.net By introducing the entire multi-gene biosynthetic pathway into the yeast genome, researchers have achieved de novo production of complex MIAs from simple sugars. researchgate.netbiorxiv.orgbiorxiv.org This process involves extensive genetic modification, including:

Expressing all the plant biosynthetic genes. biorxiv.org

Optimizing precursor supply by engineering the host's primary metabolism. researchgate.net

Alleviating bottlenecks by fine-tuning enzyme expression levels and addressing the need for cofactors. mdpi.com

Using CRISPR/Cas9 for efficient and multiplexed genome editing. mdpi.com

Engineering of Plant Systems : Another strategy involves genetically modifying the native plant or related plant cell cultures. mdpi.com Overexpressing genes that encode rate-limiting enzymes or key transcription factors can significantly boost alkaloid accumulation. nih.gov For example, overexpressing tryptophan decarboxylase (TDC) in C. roseus cell cultures, combined with precursor feeding, has led to substantial increases in TIA production. nih.gov

Transient Expression Systems : The plant Nicotiana benthamiana is widely used for the rapid, transient expression of biosynthetic genes to test enzyme function and reconstitute pathways. This system is instrumental in the discovery phase of new biosynthetic pathways. researchgate.net

| Approach | Host Organism | Strategy | Potential Outcome for this compound |

| Heterologous Expression | Saccharomyces cerevisiae | Integrate all biosynthetic genes; optimize precursor pathways (tryptamine, secologanin). | De novo production from glucose; scalable fermentation. |

| Metabolic Engineering | Catharanthus roseus cell culture | Overexpress rate-limiting enzymes (e.g., a specific CYP450 or OMT) or regulatory transcription factors. | Increased accumulation in plant cell culture. |

| Precursor Feeding | Plant Cell Cultures | Supply exogenous precursors like tryptamine or loganin (B1675030) to overcome supply limitations. | Enhanced production by bypassing upstream bottlenecks. |

| Synthetic Biology | S. cerevisiae or E. coli | Combine enzymes from different organisms; engineer enzymes for improved activity or novel products. | Production of new-to-nature derivatives of this compound. |

This table outlines common biotechnological strategies and their potential application.

Precursor Incorporation Studies and Metabolic Flux Analysis

Elucidating complex biosynthetic pathways and identifying metabolic bottlenecks are often accomplished through precursor incorporation studies and metabolic flux analysis.

Precursor Feeding Studies : This classical technique involves supplying labeled or unlabeled biosynthetic precursors to plant cell cultures and tracking their conversion into downstream products. nih.govnih.gov Such experiments have been crucial in understanding the regulation of MIA biosynthesis in C. roseus. For instance, feeding loganin (the precursor to secologanin) to cell cultures often results in a significant increase in alkaloid production, indicating that the terpenoid pathway is frequently a rate-limiting step. nih.govnih.gov Conversely, feeding tryptamine alone may not boost production if the terpenoid precursor is scarce. nih.gov These studies provide critical insights into the metabolic status of the cells and help identify which parts of the pathway to target for metabolic engineering.

Chemical Synthesis and Semisynthesis of 10 Methoxycorynan 17 Ol and Its Analogues

Total Synthesis Strategies for the Corynan (B1235769) Framework

The total synthesis of natural products is a field that drives the development of new synthetic reactions and strategies. nih.gov The goal is to assemble complex molecules from simple, readily available starting materials. nih.gov The Corynan framework, the core of 10-Methoxycorynan-17-ol, is a prominent target for synthetic chemists due to its intricate, multi-ring structure.

Several strategies have been developed to construct this pentacyclic system. Key approaches include:

The Bischler-Napieralski Reaction : This reaction is utilized to form a key multi-substituted tetrahydropyrido[1,2-a]indole skeleton, which serves as a crucial building block for the Corynan structure. researchgate.net

Radical Cyclization : This method can be employed to stereoselectively construct the characteristic diazabicyclo[3.3.1]nonane skeleton of the molecule. researchgate.net

Ring-Closing Metathesis (RCM) : RCM is used to build an α,β-unsaturated lactam, which can then undergo further reactions, such as 1,4-additions, to elaborate the Corynan framework. utexas.edu This approach has proven effective in the formal syntheses of related Corynanthe alkaloids like hirsutine. utexas.edu

Palladium-Catalyzed Reactions : Modern metal-catalyzed reactions, particularly those using palladium, are instrumental in efficiently assembling complex intermediates in a stereospecific manner. scripps.edu

These strategies represent powerful tools that allow chemists to build the complex architecture of Corynan alkaloids, paving the way for the synthesis of specific members like this compound. nih.govscripps.edu

Stereoselective and Enantioselective Synthesis of this compound

A significant challenge in synthesizing Corynan alkaloids is controlling the stereochemistry, which refers to the three-dimensional arrangement of atoms. A unified approach has been developed for both the "normal" and "pseudo" series of Corynanthe alkaloids, where the stereochemical outcome can be controlled. utexas.edu This control is crucial as different stereoisomers can have vastly different biological activities.

Key aspects of stereoselective synthesis in this context include:

Substrate Control : The stereochemical outcome of key reactions, such as 1,4-additions, can often be dictated by the existing structure of the molecule, for instance, by the presence or absence of a protecting group on the indole (B1671886) nitrogen. utexas.edu This allows for the selective formation of either the cis or trans relationship between key hydrogen atoms at positions C(3) and C(15). utexas.edu

Asymmetric Catalysis : While not explicitly detailed in the provided research for this specific compound, enantioselective synthesis often relies on chiral catalysts or auxiliaries to create a single desired enantiomer (a non-superimposable mirror image) of the target molecule. This is a common strategy in the synthesis of complex natural products. chemrxiv.org

These methods are essential for producing a single, specific isomer of this compound, which is vital for any potential therapeutic application.

Semisynthetic Modifications of Natural Precursors

Semisynthesis offers an alternative to total synthesis, starting from a naturally occurring, structurally related compound. nih.gov This approach can be more efficient as nature has already performed the complex task of assembling the core scaffold. For example, a semisynthetic strategy has been used to prepare (+)-5-epi-aristolochene from capsidiol, a natural product available in large quantities from pepper fruits. nih.gov This highlights the potential of using abundant natural alkaloids as starting materials for modification to produce less common or novel analogues.

Rational Design and Synthesis of Novel this compound Analogues

Rational drug design involves creating new molecules with a specific biological purpose, based on an understanding of the relationship between a molecule's structure and its activity. nih.gov For complex natural products, this often involves establishing a relationship between chemical properties (like reactivity or stability) and biological potency. nih.gov By systematically modifying the structure of this compound, chemists can explore how different parts of the molecule contribute to its properties and potentially develop analogues with enhanced or novel effects. nih.govnih.gov

One common modification is the formation of ester derivatives. An example is 18,19-Didehydro-10-methoxycorynan-17-ol, acetate (B1210297), which is an acetate ester of a dehydrated analogue of this compound. nih.govechemi.com This specific compound has been identified in phytochemical investigations of various plants, such as those from the Frankenia genus and Tagetes lucida. mdpi.comtandfonline.com Its structure has been characterized using spectroscopic methods. tandfonline.comresearchgate.net The synthesis of such a derivative would typically involve a chemical reaction to attach an acetyl group to the hydroxyl (-OH) group at the 17-position of the corresponding alcohol precursor.

Creating novel analogues requires precise control over where chemical modifications occur (regioselectivity) and in what three-dimensional orientation (stereoselectivity). nih.govnih.gov

Regioselectivity is crucial when a molecule has multiple similar reactive sites. For example, in the functionalization of pyrroles, specific reaction conditions can ensure that a chemical group is added exclusively to one position (e.g., C-5) over other possibilities. scielo.org.mx Enzymes, in particular, exhibit high regioselectivity and can be used to modify a specific hydroxyl or amine group within a complex molecule, often without the need for protecting groups. mdpi.com

Stereoselectivity ensures that functional groups are added with the correct spatial orientation. This is often achieved through the use of specialized catalysts or by taking advantage of the inherent shape of the starting molecule to direct the approach of incoming reagents. nih.gov

These selective functionalization techniques are essential for the rational design of new analogues, allowing for the targeted modification of the this compound scaffold to probe structure-activity relationships. rsc.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry, or sustainable chemistry, focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. mdpi.com The pharmaceutical industry, known for generating significant waste, is increasingly adopting these principles. mdpi.comresearchgate.net

Key principles of green chemistry applicable to the synthesis of this compound include:

Waste Prevention : It is better to prevent waste than to treat it afterward. acs.org This can be measured by metrics like the E-factor (kilos of waste per kilo of product). acs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgmlsu.ac.in

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. acs.org Enzymes are excellent examples of highly specific and efficient catalysts. acs.org

Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. acs.orgmlsu.ac.in Microwave-assisted synthesis is one technique that can increase efficiency and reduce energy use. mdpi.com

Use of Renewable Feedstocks : Using renewable starting materials, such as compounds derived from plants, is preferable to using depleting resources like petrochemicals. mlsu.ac.in

Applying these principles to the synthesis of this compound and its analogues can lead to more environmentally friendly, safer, and cost-effective production methods. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 10 Methoxycorynan 17 Ol

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For 10-Methoxycorynan-17-ol, HRMS provides an exact mass measurement, which allows for the unambiguous determination of its molecular formula, C₂₀H₂₆N₂O₂. This level of precision is essential to differentiate it from other isobaric compounds.

In addition to accurate mass determination, the fragmentation patterns observed in the mass spectrum offer significant structural information. While specific fragmentation data for this compound is not extensively detailed in the provided search results, general principles of amine and alcohol fragmentation can be applied. The molecule would be expected to undergo characteristic cleavages, such as alpha-cleavage adjacent to the nitrogen atom in the indole (B1671886) ring system and loss of water from the alcohol group. Analysis of these fragment ions helps to piece together the molecular structure. For instance, mass spectrometry of a related compound, corynan-17-ol, 18,19-didehydro-10-methoxy-, acetate (B1210297) (ester), showed peaks at m/z 308 and 281, which were attributed to the indole-alkaloid skeleton. nih.gov

Table 1: HRMS Data for a Related Corynan (B1235769) Alkaloid Derivative

| Feature | Observation | Reference |

| Molecular Formula | C₂₂H₂₈N₂O₃ | nih.gov |

| Molecular Weight | 368.46932 | nih.gov |

| Key Fragment Ions (m/z) | 308, 281 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. emerypharma.comyoutube.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of this compound would reveal the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and the number of protons of each type (integration). The ¹³C NMR spectrum would indicate the number of unique carbon atoms and their chemical environment. Specific chemical shift values for this compound are not readily available in the provided search results, but the presence of aromatic protons, aliphatic protons, a methoxy (B1213986) group, and protons adjacent to the alcohol and nitrogen atoms would be expected in characteristic regions of the ¹H NMR spectrum.

2D NMR (COSY, HSQC, HMBC): 2D NMR experiments are essential for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular skeleton, including the connection of quaternary carbons and functional groups.

While specific NMR data for this compound is sparse in the search results, the general application of these techniques is standard for the structural elucidation of alkaloids. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include a broad O-H stretch from the alcohol group, N-H stretching from the indole ring, C-H stretching from aromatic and aliphatic groups, and C-O stretching from the methoxy and alcohol groups. FT-IR analysis is a widely used method for identifying chemical constituents in natural products. ijarbs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule and is particularly informative for compounds containing chromophores, such as the indole nucleus in this compound. The indole system would give rise to characteristic absorption maxima in the UV region, providing evidence for this part of the structure.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Feature | Functional Group/Structural Moiety |

| IR Spectroscopy | Broad absorption around 3300-3500 cm⁻¹ | O-H (alcohol) |

| IR Spectroscopy | Absorption around 3300-3400 cm⁻¹ | N-H (indole) |

| IR Spectroscopy | Absorptions around 2850-3000 cm⁻¹ | C-H (aliphatic/aromatic) |

| IR Spectroscopy | Absorptions around 1050-1250 cm⁻¹ | C-O (alcohol, ether) |

| UV-Vis Spectroscopy | Absorption maxima in the UV region | Indole chromophore |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide the precise spatial arrangement of all atoms in the molecule, confirming the connectivity and establishing the relative and absolute configuration of its stereocenters. This technique was used to confirm the structure and absolute stereochemistry of the related compound loliolide. researchgate.netresearchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical techniques are essential for studying chiral molecules like this compound. Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light. encyclopedia.pub The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum of this compound with spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration of the molecule can be determined. This is a powerful alternative or complementary method to X-ray crystallography, especially when suitable crystals cannot be grown. encyclopedia.pub

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Detection and Quantification

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound in complex mixtures, such as plant extracts. austinpublishinggroup.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. cmbr-journal.comlcms.cz this compound has been identified in plant extracts using this method. ijarbs.comekb.eg The gas chromatogram provides a retention time for the compound, which is a characteristic property under specific analytical conditions, and the mass spectrometer provides a mass spectrum that can be used for identification by comparison with spectral libraries. ijarbs.comcmbr-journal.com For example, in an analysis of Abutilon indicum leaf extract, this compound was detected. ijarbs.com Similarly, a study on Withania somnifera leaf extract also identified 18,19-Didehydro-10-methoxycorynan-17-ol. ekb.eg

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for the analysis of a wider range of compounds, including those that are not volatile or are thermally labile. lcms.czresearchgate.net This technique would be highly effective for the detection and quantification of this compound in various biological and environmental samples. High-resolution mass spectrometry can be coupled with liquid chromatography (LC-HRMS) for highly selective and sensitive quantification. lcms.cz

Table 3: GC-MS Detection of Corynan Alkaloids in Plant Extracts

| Plant Source | Compound Identified | Retention Time (min) | Relative Area (%) | Reference |

| Piper nigrum L. | Corynan-17-ol, 18,19-didehydro-10-methoxy- | 26.30 | 0.58 | cmbr-journal.com |

| Abutilon indicum | This compound | Not Specified | 1.80 | ijarbs.com |

| Withania somnifera | 18,19-Didehydro-10-methoxycorynan-17-ol | 32.24 | 0.74 | ekb.eg |

Computational and Theoretical Investigations of 10 Methoxycorynan 17 Ol

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the potential interactions between a ligand, such as 10-Methoxycorynan-17-ol or its analogs, and a biological target, typically a protein or enzyme.

Studies on related indole (B1671886) alkaloids have demonstrated the utility of molecular docking in identifying potential therapeutic targets. For instance, docking studies on ajmalicine (B1678821), a structurally similar corynan (B1235769) alkaloid, have revealed its potential to interact with key enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comresearchgate.net These simulations predict the binding affinity and the specific amino acid residues involved in the interaction. For example, ajmalicine was found to have a binding energy of -9.02 kcal/mol with AChE. researchgate.net Similarly, in a study investigating potential inhibitors of the 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR), ajmalicine was identified as a potential inhibitor based on its MolDock score. nih.govresearchgate.net

In another study, various alkaloids from Rauvolfia tetraphylla were docked against the glutathione-S-transferase (GST) enzyme of Wuchereria bancrofti. nih.govscilit.com The docking scores indicated the potential of these compounds as inhibitors, with specific interactions with key amino acid residues being identified. nih.govscilit.com While direct docking studies on this compound are not extensively documented in the provided results, the findings for structurally related corynan alkaloids like ajmalicine and others strongly suggest that molecular docking would be a valuable tool to predict its potential biological targets and understand its mechanism of action at a molecular level.

Table 1: Molecular Docking Data of Related Corynan Alkaloids

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues |

| Ajmalicine | Acetylcholinesterase (AChE) | -9.02 researchgate.net | Tyr133, Glu202, Trp86, His447, etc. researchgate.net |

| Ajmalicine | Butyrylcholinesterase (BuChE) | -8.89 researchgate.net | Tyr128, Trp82, Ser198, etc. researchgate.net |

| Ajmalicine | 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR) | High MolDock Score nih.govresearchgate.net | Not specified |

| 18, 19-Secoyohimban | Glutathione-S-transferase (GST) | -7.19 nih.govscilit.com | TYR-106, TYR-7, LEU-50, ASN-203, THR-102 nih.gov |

| Reserpiline | Glutathione-S-transferase (GST) | -7.2 nih.govscilit.com | TYR-106, TYR-7, LEU-50, ASN-203, THR-102 nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Stability Studies

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to study their conformational changes and stability over time. This technique is crucial for understanding how a ligand-receptor complex behaves in a physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Corynan Alkaloid Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com These models are valuable for predicting the activity of new, untested compounds and for guiding the design of more potent analogs. mdpi.comnih.gov

The development of QSAR models involves calculating molecular descriptors that encode the structural and physicochemical properties of the molecules. mdpi.com Various machine learning algorithms can then be used to build predictive models. mdpi.com For alkaloids, QSAR models have been developed to predict their anti-inflammatory activity. mdpi.com In one study, a dataset of 100 alkaloids was used to create models that could classify compounds as active or inactive based on their molecular features. mdpi.com

While a specific QSAR model for the corynan alkaloid series focusing on this compound was not found, the principles of QSAR are highly applicable. Such a model could elucidate the key structural features of corynan alkaloids that are responsible for their biological activities, thereby facilitating the design of novel derivatives with enhanced properties. The reliability of QSAR models is assessed through internal and external validation procedures. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. researchgate.net DFT calculations can provide insights into parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons. biorxiv.org

DFT studies have been performed on various indole alkaloids to understand their electronic properties and chemical reactivity. chemmethod.combiorxiv.org For example, DFT calculations on ajmalicine and serpentine (B99607) have been used to determine their HOMO-LUMO energy gaps and other quantum chemical parameters. biorxiv.org These calculations help in predicting the reactivity of the molecules. biorxiv.org The geometry of molecules can also be optimized using DFT to find the most stable conformer. researchgate.net While specific DFT data for this compound is not available in the provided results, this method would be invaluable for characterizing its electronic properties and predicting its reactivity in various chemical reactions.

Table 2: Quantum Chemical Parameters of Related Indole Alkaloids from DFT Calculations

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Ajmalicine | -5.73 biorxiv.org | -0.92 biorxiv.org | 4.81 biorxiv.org |

| Serpentine | -6.32 biorxiv.org | -2.01 biorxiv.org | 4.31 biorxiv.org |

Note: This table presents data for related indole alkaloids to illustrate the type of information obtained from DFT calculations.

Cheminformatics and Data Mining for Structure-Function Relationships

Cheminformatics involves the use of computational tools to analyze and organize chemical data, enabling the discovery of structure-function relationships. nih.gov Data mining of large chemical databases can reveal patterns and correlations that are not apparent from individual studies. u-strasbg.fr

By analyzing databases of natural products, researchers can identify structural motifs associated with particular biological activities. nih.gov For example, cheminformatics analysis of marine natural products has been used to guide the selection of bioassays for new compounds. mdpi.com Self-organizing maps, a type of neural network, can be used to visualize the chemical diversity of a set of molecules and identify clusters of structurally related compounds. mdpi.com

For the corynan alkaloid series, a cheminformatics approach could involve analyzing the known biological activities of all related compounds in conjunction with their structural features. This could lead to the identification of a "pharmacophore," the essential three-dimensional arrangement of atoms or functional groups responsible for a particular biological effect. A pharmacophore model for inhibitors of cytochrome P-450 2D6 was developed using the rigid structure of ajmalicine as a template. nih.gov

In Silico ADMET Predictions (Excluding specific dosage/administration or safety interpretations)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery, allowing for the computational assessment of a molecule's pharmacokinetic and toxicological properties. chemmethod.com Web-based tools like SwissADME and ProTox-II can be used to calculate a wide range of parameters. biorxiv.orgbiorxiv.org

Studies on related indole alkaloids have utilized these tools to predict their drug-likeness and potential toxicity. chemmethod.combiorxiv.org For instance, ADMET predictions for ajmalicine suggest that it conforms to the criteria for a standard drug. biorxiv.org A study on compounds from Abutilon indicum included this compound in its ADMET prediction table, indicating it has high absorption and is a substrate for Cytochrome P450 2D6. jksus.orgresearchgate.net

Table 3: In Silico ADMET Predictions for this compound and a Related Alkaloid

| Compound | Molecular Weight ( g/mol ) | GI Absorption | CYP2D6 Substrate |

| This compound | 248.3 jksus.orgresearchgate.net | High jksus.orgresearchgate.net | Yes jksus.orgresearchgate.net |

| Ajmalicine | 352.44 biorxiv.org | High biorxiv.org | Yes biorxiv.org |

Note: The data for this compound is from a study on compounds from Abutilon indicum. The formula provided in that study (C11H12N4OS) appears inconsistent with the name and likely represents a different compound, but the ADMET data was explicitly listed for "this compound".

Pharmacological Research and Mechanistic Investigations of 10 Methoxycorynan 17 Ol Excluding Clinical Human Trial Data, Dosage, Safety, Adverse Effects

Mechanistic Studies on Potential Biological Activities

Mechanistic studies aim to elucidate the specific molecular processes through which a compound exerts its biological effects. For natural products, this often involves investigating their potential antioxidant and anti-inflammatory actions.

Antioxidant assays measure the capacity of a compound to neutralize reactive oxygen species (ROS), which are implicated in numerous diseases. These assays can be broadly categorized as cell-free or cell-based. encyclopedia.pubmdpi.com

Cell-free assays directly measure a compound's ability to scavenge free radicals. Common examples include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, where the antioxidant neutralizes a colored radical, leading to a measurable decrease in absorbance. mdpi.com The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.com

Cell-based antioxidant assays, such as the cellular antioxidant activity (CAA) assay using probes like 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA), measure the ability of a compound to prevent oxidative stress within living cells. encyclopedia.pubbmglabtech.com While plant extracts containing a wide variety of alkaloids and phenolic compounds are known to exhibit antioxidant activity in these systems, specific data quantifying the antioxidant capacity of pure 10-Methoxycorynan-17-ol are limited. nih.govnih.gov

Table 3: Antioxidant Assay Methodologies

| Assay Type | Specific Assay | Principle |

|---|---|---|

| Cell-Free | DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, quenching its color. mdpi.com |

| Cell-Free | ABTS Radical Scavenging | Measures the capacity of a compound to scavenge the pre-formed ABTS radical cation. mdpi.com |

| Cell-Based | Cellular Antioxidant Activity (CAA) | Quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (e.g., DCFH-DA) by intracellular ROS. encyclopedia.pub |

In vitro anti-inflammatory assays are used to screen compounds for their ability to modulate inflammatory pathways. A strong link often exists between the antioxidant and anti-inflammatory properties of natural compounds. researchgate.netresearchgate.net

Commonly used methods include the inhibition of protein denaturation assay. Inflammation can cause protein denaturation, so a compound's ability to prevent heat- or chemically-induced denaturation of a protein like bovine serum albumin (BSA) is considered an indicator of anti-inflammatory potential. researchgate.netjournalajrb.com Another method is the membrane stabilization assay, which often uses red blood cells. The ability of a compound to prevent hypotonicity-induced hemolysis suggests it can stabilize lysosomal membranes, which is relevant as the release of lysosomal enzymes is a feature of inflammation. researchgate.net

While direct studies on this compound are scarce, research on a structurally related alkaloid, corynan-17-ol, 18,19-didehydro-10-methoxy-, acetate (B1210297) (ester), has shown that it exerts hepatoprotective effects partly through its anti-inflammatory features, notably by modulating the inflammatory biomarker Tumor Necrosis Factor-alpha (TNF-α). nih.gov This suggests a potential mechanistic pathway for related corynan (B1235769) alkaloids.

Table 4: In Vitro Anti-inflammatory Assay Methodologies

| Assay Name | Principle | Potential Mechanism for Related Corynan Alkaloids |

|---|---|---|

| Inhibition of Albumin Denaturation | Measures the ability of a compound to prevent the denaturation of albumin (a protein) when exposed to heat or chemicals, a process associated with inflammation. researchgate.netjournalajrb.com | Data not available for the pure compound. |

| Human Red Blood Cell (HRBC) Membrane Stabilization | Assesses the ability of a compound to protect red blood cell membranes from lysis induced by hypotonic solutions, indicating a stabilizing effect on cellular membranes. researchgate.net | Data not available for the pure compound. |

| Cytokine Modulation Assay | Measures the effect of a compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells (like macrophages) stimulated with an inflammatory agent (e.g., LPS). nih.gov | A related acetate ester derivative has been shown to modulate TNF-α, suggesting a potential mechanism. nih.gov |

Antimicrobial Mechanisms against Pathogenic Microorganisms

While plant extracts containing a variety of alkaloids, including those with a corynan skeleton, have demonstrated antimicrobial properties, specific mechanistic studies on purified this compound are not extensively detailed in the current body of research. nih.govresearchgate.net

Some research has explored the use of Abutilon indicum leaf extract, which is known to contain this compound, in the green synthesis of nanoparticles. nih.govaustinpublishinggroup.com In one study, phytomolecules-coated Nickel Oxide (NiO) nanoparticles synthesized using this extract demonstrated significant antibacterial activity against several pathogenic bacteria. nih.gov The nanoparticles showed notable zones of inhibition against E. coli, B. bronchiseptica, B. subtilis, and S. aureus. nih.gov However, this antimicrobial action is attributed to the synergistic effect of the nanoparticles combined with the complex mixture of phytochemicals from the plant extract, rather than the specific, isolated mechanism of this compound itself. nih.govaustinpublishinggroup.com

Hepatoprotective Mechanisms in Cellular Models

Investigations into the hepatoprotective effects of alkaloids have identified a closely related analogue of this compound as a potent protective agent in a rat model of carbon tetrachloride (CCl₄)-induced liver toxicity. The analogue, identified as corynan-17-ol, 18,19-didehydro-10-methoxy-, acetate (ester), was a major component in a Tagetes lucida root extract that exhibited significant hepatoprotective effects. tandfonline.comnih.gov

The proposed mechanism for this protection involves the amelioration of oxidative stress. tandfonline.com The CCl₄-induced hepatotoxicity model is characterized by the promotion of lipid peroxidation and the inhibition of natural antioxidant enzymes, largely through the activity of the cytochrome P450 enzyme CYP2E1. tandfonline.comnih.gov The study demonstrated that the extract containing the corynan alkaloid could inhibit CYP2E1 activity. By inhibiting this enzyme, the compound helps to protect lipids from peroxidation, thereby mitigating hepatocellular damage. tandfonline.com This suggests that the hepatoprotective mechanism of this class of compounds is linked to the modulation of specific metabolic enzymes and the reduction of oxidative stress. tandfonline.com

Antineoplastic Mechanisms in Cancer Cell Lines and In Vitro Models

The antineoplastic potential of this compound has been investigated through in silico and in vitro studies. Identified as a component of Abutilon indicum, this compound has been evaluated for its anti-proliferative effects on human breast cancer cells (MCF-7). jksus.org

In an MTT assay, treatment with the compound led to a significant, concentration-dependent reduction in the viability of MCF-7 cancer cells. jksus.org The inhibitory effect demonstrates a clear dose-response relationship, showcasing the compound's potential to destroy MCF-7 cancer cells and halt cell cycle progression. jksus.org

Table 1: Anti-proliferative Effect of this compound on MCF-7 Cancer Cells

| Concentration (µg/mL) | Cell Viability Reduction (%) |

|---|---|

| 6.25 | 2.46% |

| 12.5 | Not specified |

| 25 | Not specified |

| 50 | Not specified |

| 100 | 76.56% |

Data sourced from a study on compounds from Abutilon indicum. jksus.org

Furthermore, extracts from Abutilon indicum, containing this compound, have shown cytotoxic effects against HeLa (cervical cancer) cell lines, further supporting the compound's potential as an antineoplastic agent. nih.gov

Target Identification and Validation in Biochemical and Cellular Systems

To elucidate the mechanisms behind its antineoplastic activity, molecular docking and network pharmacology studies have been performed on this compound. These computational analyses have identified several potential molecular targets. jksus.org

Molecular docking simulations revealed that the compound has a strong binding affinity for the human estrogen receptor, suggesting this may be a primary target for its anticancer effects. jksus.org The analysis identified specific amino acid residues (ARG310, ASP323, GLU293, THR358, SER291) involved in forming hydrogen bonds with the compound, which could lead to the inhibition of the receptor. jksus.org

Furthermore, network pharmacology analysis mapped the compound to numerous cancer-related pathways. jksus.org Key signaling pathways identified include:

EGF Receptor (EGFR) Tyrosine Kinase Inhibitor Resistance

ErbB signaling pathway

Non-small cell lung cancer pathway

Colorectal cancer pathway jksus.org

The analysis also implicated a wide range of protein targets and signaling regulators such as ERG, PTEN, AR, ETV4, STAT3, PTPN11, CBL, KRAS, and GRB2, indicating that this compound may exert its effects through a multi-target approach. jksus.org

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues for Biological Activity

While comprehensive SAR studies specifically focused on this compound are limited, analysis of its analogues and related corynan alkaloids provides valuable insights. The core structure is a corynan-type indole (B1671886) alkaloid, and modifications to this scaffold can significantly influence biological activity. researchgate.netresearchgate.net

A key point of comparison is the analogue corynan-17-ol, 18,19-didehydro-10-methoxy-, acetate, which was identified as a potent hepatoprotective agent. tandfonline.comnih.gov This analogue differs from the parent compound by the presence of an acetate group at the 17-position and a double bond between positions 18 and 19. This suggests that esterification at the C-17 hydroxyl group and the introduction of unsaturation in the E ring may be favorable for hepatoprotective activity.

Regarding antimicrobial activity, SAR analyses of related tetrahydro-β-carboline alkaloids have been conducted. researchgate.net These studies provide a general framework for understanding how structural features might influence antibacterial effects, though direct extrapolation to this compound requires caution.

The presence and position of the methoxy (B1213986) group on the indole ring are also critical for the biological activity of many alkaloids. jksus.org In the case of this compound, this group is a key structural feature, and its electronic and steric properties likely play a crucial role in the binding to molecular targets such as the human estrogen receptor and EGFR. jksus.org Further synthesis and evaluation of analogues with modifications at the C-10 methoxy position, the C-17 hydroxyl group, and within the D/E ring system are necessary to fully elucidate the SAR for this class of compounds.

Future Directions and Emerging Research Avenues for 10 Methoxycorynan 17 Ol

Integrated Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Biological Characterization

To gain a deeper understanding of the biological effects of 10-Methoxycorynan-17-ol, researchers are turning to integrated "omics" technologies. These high-throughput methods allow for a comprehensive analysis of the molecular changes that occur within a biological system in response to the compound.

Genomics: Can be used to identify genetic variations that may influence an individual's response to this compound.

Transcriptomics: Reveals how the compound alters gene expression, providing insights into the cellular pathways it affects.

Proteomics: Identifies the proteins that interact with this compound, offering clues about its mechanism of action. nih.gov

Metabolomics: Analyzes the changes in the metabolic profile of cells or organisms, which can reveal the downstream effects of the compound's activity. nih.gov

By integrating data from these different omics levels, scientists can construct a more complete picture of the compound's biological activity, identify potential biomarkers for its effects, and uncover novel therapeutic targets. nih.govnih.gov

Advanced Delivery Systems for Enhanced Bioavailability in Experimental Models

A significant hurdle in the development of many natural products as therapeutic agents is their poor bioavailability. nih.gov This means that when administered, only a small fraction of the compound reaches the target site in the body in an active form. Advanced drug delivery systems offer a promising solution to this challenge. nih.gov

For a compound like this compound, which has shown poor solubility, enhancing its bioavailability is crucial for obtaining reliable results in experimental models and for any future therapeutic applications. nih.gov Some of the advanced delivery systems that could be explored include:

| Delivery System | Description | Potential Benefits for this compound |

| Nanoparticles | Tiny particles that can encapsulate the compound, protecting it from degradation and improving its solubility. nih.govqub.ac.uk | Increased solubility and stability, targeted delivery to specific tissues. nih.gov |

| Liposomes | Small vesicles made of a lipid bilayer that can carry both water-soluble and fat-soluble compounds. nih.gov | Improved absorption and reduced toxicity. |

| Microemulsions | Stable mixtures of oil, water, and surfactants that can increase the solubility of poorly soluble compounds. nih.gov | Enhanced absorption and bioavailability. |

| Cyclodextrin Inclusion Complexes | Cyclodextrins are molecules that can form a complex with the compound, increasing its solubility and stability. qub.ac.uknih.gov | Improved solubility and controlled release. |

By utilizing these advanced delivery systems, researchers can ensure that a consistent and effective concentration of this compound reaches its target, leading to more accurate and reproducible experimental outcomes. mdpi.com

Sustainable and Scalable Production Methods for Research and Development

The availability of a consistent and sufficient supply of this compound is essential for extensive research and development. Relying solely on extraction from its natural plant sources can be unsustainable and may not yield the required quantities. nih.gov Therefore, the development of sustainable and scalable production methods is a critical future direction.

Biotechnological approaches offer a promising alternative to traditional extraction. kujnsr.com These methods include:

Plant Cell and Tissue Culture: Growing plant cells or tissues in a controlled laboratory environment to produce the desired compound. nih.govkujnsr.com This method can be optimized to increase yields. nih.gov

Metabolic Engineering: Modifying the genetic pathways of microorganisms like yeast or bacteria to produce the alkaloid. ajprd.com This can provide a highly controlled and scalable production platform. ajprd.comoup.com

Synthetic Biology: Designing and constructing new biological parts, devices, and systems for the production of complex molecules. frontiersin.orgku.dk

These biotechnological methods not only provide a more sustainable and reliable source of the compound but also open up possibilities for producing novel analogs with potentially improved properties. ajprd.com

Collaborative Research Initiatives in Natural Product-Based Drug Discovery

The journey of a natural product from discovery to a potential therapeutic agent is a complex and multidisciplinary process. nih.gov It requires expertise from various fields, including botany, chemistry, pharmacology, and clinical medicine. Collaborative research initiatives are therefore essential to accelerate progress in the study of compounds like this compound. semanticscholar.org

Such collaborations can bring together researchers from academia, industry, and government agencies to:

Share knowledge, resources, and expertise.

Address the challenges of natural product research in a coordinated manner.

Facilitate the translation of basic research findings into clinical applications.

International collaborations can be particularly valuable, fostering a global effort to explore the therapeutic potential of the world's rich biodiversity. nih.gov

Addressing Knowledge Gaps and Research Challenges in Corynan (B1235769) Alkaloid Chemistry and Biology

Despite the growing interest in corynane alkaloids, there are still significant knowledge gaps and research challenges that need to be addressed. nih.gov For this compound, these include:

A complete understanding of its pharmacological profile: While some biological activities have been reported, a more comprehensive investigation is needed to identify its full range of effects and potential therapeutic applications. nih.gov

Elucidation of its precise mechanism of action: Identifying the specific molecular targets and pathways through which it exerts its effects is crucial for rational drug design and development.

Investigation of its structure-activity relationships: Understanding how modifications to its chemical structure affect its biological activity can guide the synthesis of more potent and selective analogs.

Overcoming challenges in its chemical synthesis: Developing efficient and scalable synthetic routes is important for producing sufficient quantities for research and for creating structural analogs.

Addressing these knowledge gaps and challenges will require a concerted effort from the scientific community, utilizing a combination of traditional and modern research approaches. florajournal.com

Q & A

Q. What are the key considerations for designing in vivo studies to evaluate neuropharmacological effects?

- Methodological Answer :

- Animal Models : Select species with relevant receptor homology (e.g., rodents for adrenoceptor studies). Include sham-operated controls.

- Dose Optimization : Conduct pilot studies to avoid toxicity (e.g., rotarod tests for motor impairment) .

- Ethical Compliance : Follow ARRIVE 2.0 guidelines for reporting animal research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.